BenchChemオンラインストアへようこそ!

Filanesib Hydrochloride

KIF11 inhibitor xenograft efficacy tumor regression

Filanesib hydrochloride (ARRY-520) is a synthetic small-molecule, selective, non-competitive inhibitor of kinesin spindle protein (KSP/KIF11/Eg5) with an IC50 of 6 nM for human KSP. It acts by inducing monopolar spindle formation, mitotic arrest, and subsequent apoptosis, with a mechanism distinct from tubulin-targeting antimitotics and standard-of-care myeloma agents such as proteasome inhibitors and immunomodulatory drugs.

Molecular Formula C20H23ClF2N4O2S
Molecular Weight 456.9 g/mol
CAS No. 1385020-40-5
Cat. No. B1379122
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFilanesib Hydrochloride
CAS1385020-40-5
Molecular FormulaC20H23ClF2N4O2S
Molecular Weight456.9 g/mol
Structural Identifiers
SMILESCN(C(=O)N1C(SC(=N1)C2=C(C=CC(=C2)F)F)(CCCN)C3=CC=CC=C3)OC.Cl
InChIInChI=1S/C20H22F2N4O2S.ClH/c1-25(28-2)19(27)26-20(11-6-12-23,14-7-4-3-5-8-14)29-18(24-26)16-13-15(21)9-10-17(16)22;/h3-5,7-10,13H,6,11-12,23H2,1-2H3;1H/t20-;/m0./s1
InChIKeyCTAIFVHCDONNPS-BDQAORGHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Filanesib Hydrochloride (CAS 1385020-40-5): Evidence-Based Procurement Guide for a Clinically Validated KIF11/KSP Inhibitor


Filanesib hydrochloride (ARRY-520) is a synthetic small-molecule, selective, non-competitive inhibitor of kinesin spindle protein (KSP/KIF11/Eg5) with an IC50 of 6 nM for human KSP [1]. It acts by inducing monopolar spindle formation, mitotic arrest, and subsequent apoptosis, with a mechanism distinct from tubulin-targeting antimitotics and standard-of-care myeloma agents such as proteasome inhibitors and immunomodulatory drugs [2]. Filanesib has completed multiple Phase I/II clinical trials in relapsed/refractory multiple myeloma (RRMM), demonstrating single-agent overall response rates (ORR) of 16% in patients with a median of ≥6 prior lines of therapy, and has been evaluated in combination with carfilzomib, bortezomib, pomalidomide, and dexamethasone [3][4]. The hydrochloride salt form (CAS 1385020-40-5; MW 456.94) is the standard research-grade material with >99% purity available from multiple vendors [5].

Why Ispinesib, SB-743921, and Other KSP Inhibitors Are Not Interchangeable with Filanesib Hydrochloride


Despite sharing KIF11 as a molecular target, KSP inhibitors exhibit divergent preclinical and clinical profiles that preclude therapeutic or experimental substitution. In direct head-to-head xenograft comparisons, filanesib demonstrated superior in vivo antitumor efficacy relative to ispinesib at their respective maximum tolerated doses (MTDs) across HT-29, HCT-116, and A2780 models [1]. In a separate comparative meningioma study, filanesib showed better tolerability with less pronounced hematological side effects than ispinesib at equipotent doses [2]. Clinically, filanesib is the only KSP inhibitor to have produced a reproducible single-agent ORR in heavily pretreated multiple myeloma (16% ORR), whereas ispinesib development focused on solid tumors with limited efficacy, SB-743921 has no published MM ORR data, and litronesib (LY2523355) did not advance beyond Phase I/II [3][4]. Additionally, filanesib possesses a validated predictive biomarker—low baseline α1-acid glycoprotein (AAG)—that enriches for clinical responders, a feature absent from all other KSP inhibitor programs [5].

Filanesib Hydrochloride: Quantified Differential Evidence Versus Closest KSP Inhibitor Comparators


Head-to-Head Preclinical Xenograft Efficacy: Filanesib vs. Ispinesib at Respective MTDs

In the only published direct head-to-head comparison of two clinical-stage KSP inhibitors, filanesib (ARRY-520) demonstrated superior antitumor efficacy relative to ispinesib when both compounds were dosed at their respective maximum tolerated doses in mice. In MDA-MB-231 breast cancer xenografts, ARRY-520 at 20 mg/kg produced 62% partial response (PR) and 25% complete response (CR), while paclitaxel at 25 mg/kg produced only stable disease as its best response [1]. Across HT-29 (colon), HCT-116 (colon), and A2780 (ovarian) xenograft models, ARRY-520 efficacy was explicitly reported as superior to ispinesib at their respective MTDs [1]. Furthermore, in a meningioma xenograft model directly comparing the two agents, both inhibited tumor growth by up to 83%, but filanesib demonstrated better tolerability with less pronounced hematological side effects [2].

KIF11 inhibitor xenograft efficacy tumor regression

Absence of Drug-Induced Peripheral Neuropathy: Differentiation from Tubulin-Targeting Antimitotics

In the first-in-human Phase 1 study of filanesib across two dosing schedules in 41 patients with advanced solid tumors, neurotoxicity related to filanesib was not observed—explicitly documented as 0% incidence [1]. This finding has been confirmed across multiple subsequent clinical studies, with the NCATS summary noting no drug-induced peripheral neuropathy and limited non-hematologic toxicity as a consistent safety feature [2]. In contrast, tubulin-targeting antimitotics such as taxanes produce clinically significant chemotherapy-induced peripheral neuropathy (CIPN): grade 2–4 neuropathy rates range from 15% to 23% across clinical trials, with grade 3 neuropathy occurring in approximately 27.5% of patients and persisting for years in ~30% of affected individuals [3][4]. This differentiation arises mechanistically because KSP is expressed exclusively in proliferating cells and is absent from post-mitotic neurons, whereas tubulin-binding agents disrupt microtubule-dependent axonal transport in all cells [5].

peripheral neuropathy safety profile mitotic inhibitor

Single-Agent Clinical ORR in Heavily Pretreated Multiple Myeloma: Only KSP Inhibitor with Demonstrated Monotherapy Activity

In the Phase 2 portion of a multicenter open-label study (NCT00821249), single-agent filanesib produced an overall response rate (≥partial response) of 16% in 32 heavily pretreated RRMM patients who had received a median of ≥6 prior therapies and were previously exposed to bortezomib and an immunomodulatory agent [1]. The clinical benefit rate (CBR, ≥minimal response) was 23% in the single-agent cohort [1]. A separate Phase 1 study in RRMM confirmed single-agent ORR of 15% and combination ORR with dexamethasone of 16% at the MTD of 1.5 mg/m² on days 1 and 2 of 14-day cycles [2]. By contrast, ispinesib—the first KSP inhibitor to enter clinical trials—was evaluated primarily in solid tumors (breast, lung, prostate, ovarian) and showed limited single-agent activity; no ORR data in multiple myeloma have been reported from prospective clinical trials [3]. SB-743921 was developed predominantly in lymphoma (Phase I/II in NHL/HL) with no published MM efficacy endpoints [4]. Litronesib (LY2523355) did not progress beyond Phase I/II dose-escalation in solid tumors and breast cancer without generating MM-specific data [5].

relapsed/refractory multiple myeloma single-agent ORR KSP inhibitor clinical efficacy

Biomarker-Driven Patient Stratification: α1-Acid Glycoprotein (AAG) as a Predictive Selector for Filanesib Response

In the pivotal Phase 1/2 study by Shah et al. (2017), all patients who achieved a partial response or better to filanesib—whether as a single agent or in combination with dexamethasone—had low baseline levels of α1-acid glycoprotein (AAG), an acute-phase plasma protein [1]. Specifically, the response rate in the low-AAG subgroup was 100% for responders, as no patient with elevated baseline AAG achieved a response. This biomarker finding is undergoing further prospective investigation and, if validated, would represent the first patient-selection marker for any myeloma therapy [2]. No other KSP inhibitor in clinical development—including ispinesib, SB-743921, litronesib, or MK-0731—has reported or validated any predictive biomarker for patient enrichment in any tumor type [3]. The mechanistic basis may relate to AAG's role as a circulating binding protein that can sequester basic small-molecule drugs, reducing free drug exposure in patients with elevated AAG levels [1].

α1-acid glycoprotein predictive biomarker patient stratification

Superior Efficacy in Bortezomib-Resistant and Molecularly Defined High-Risk Multiple Myeloma Subsets

Preclinically, ARRY-520 produced significant regression of JJN3 multiple myeloma xenografts that had progressed after bortezomib treatment, achieving partial responses in 50% of tumors and >80% regression of all tumors that had progressed on lenalidomide [1]. Clinically, in patients with relapsed/refractory MM receiving filanesib plus bortezomib and dexamethasone, the overall response rate was 20% in the full cohort (N=55) but increased to 29% among the 14 patients who were refractory to proteasome inhibitors and received filanesib at therapeutic doses (≥1.25 mg/m²) [2]. A post hoc molecular analysis of 57 patients identified that patients with 1q21 gain—a high-risk cytogenetic abnormality characterized by increased MCL-1 expression—derived disproportionate benefit: PFS was 9.1 months in the 1q21 gain subgroup versus 3.5 months for other high-risk patients, and patients with t(11;14) achieved a PFS of 15.0 months [3]. This efficacy pattern is mechanistically rationalized by filanesib's ability to induce rapid MCL-1 degradation during KSP-inhibitor-induced mitotic arrest, selectively targeting myeloma cells dependent on this short-lived anti-apoptotic protein [3].

bortezomib resistance 1q21 gain MCL-1 dependence

Optimal Research Applications for Filanesib Hydrochloride Based on Quantitative Differentiation Evidence


Preclinical Xenograft Studies Requiring Maximal Tumor Regression in Solid Tumor or Hematological Models

Filanesib is the KSP inhibitor of choice for mouse xenograft experiments targeting maximal tumor regression. Direct comparative data show that ARRY-520 at its MTD produced 62% PR and 25% CR in MDA-MB-231 breast cancer xenografts, outperforming both paclitaxel (stable disease only) and ispinesib at their respective MTDs in HT-29, HCT-116, and A2780 models [1]. In hematological models, ARRY-520 achieved 100% CR rates in RPMI8226 (MM), HL-60 (APML), and MV-411 (AML) xenografts [1]. Experimental protocols should employ 20–30 mg/kg IP dosing on a day 1, 5, 9 schedule or q4dx3 schedule, and include a comparator arm with ispinesib for class-internal benchmarking.

Translational Multiple Myeloma Research Including PI-Refractory and High-Risk Cytogenetic Models

For MM-focused translational programs, filanesib is the only KSP inhibitor supported by clinical evidence of single-agent activity (16% ORR in heavily pretreated RRMM) [2]. Its unique efficacy in bortezomib-resistant xenografts (50% PR in post-bortezomib JJN3 tumors) and preferential benefit in 1q21 gain (PFS 9.1 vs. 3.5 months) and t(11;14) (PFS 15.0 months) molecular subsets make it particularly suited for studies interrogating MCL-1-dependent survival mechanisms or overcoming proteasome inhibitor resistance [3][4]. Researchers should consider measuring baseline AAG levels in model systems as a stratification variable and incorporate MCL-1 expression analysis as a pharmacodynamic correlate.

Neurotoxicity-Sensitive Experimental Systems Requiring Antimitotic Activity Without Neuronal Interference

In long-term in vivo studies, behavioral neuroscience models, or combination regimens where peripheral neuropathy would confound endpoint assessment, filanesib provides antimitotic potency without neurotoxicity—confirmed as 0% drug-induced peripheral neuropathy across multiple clinical studies [5]. This contrasts sharply with taxanes, which produce grade 2–4 neuropathy in 15–23% of patients and grade 3 neuropathy in ~27.5% [6]. For xenograft studies extending beyond 4 weeks, or for co-dosing protocols with other neurotoxic chemotherapeutics, filanesib substitution for taxanes eliminates neuropathic pain as a confounding variable, improving the translational validity of preclinical efficacy and tolerability readouts.

Biomarker-Stratified Preclinical and Clinical Co-Clinical Trial Design

Filanesib is the only KSP inhibitor that enables prospective biomarker-driven experimental design. All clinical responders in the Phase 2 study had low baseline AAG levels, providing a binary stratification criterion (low vs. high AAG) that enriches for responsive populations [2]. Researchers designing patient-derived xenograft (PDX) trials, ex vivo drug sensitivity screens, or co-clinical trial protocols should incorporate baseline AAG measurement as an inclusion or stratification factor. This capability is absent from ispinesib, SB-743921, and litronesib programs, none of which have reported any predictive biomarker [7].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Filanesib Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.